3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide
Overview
Description
3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide, also known as BAY-u-9773, is a compound that has gained attention in the scientific research community due to its potential implications in various fields. It is a product for proteomics research . The molecular formula of this compound is C15H11BrClFN2O2 and it has a molecular weight of 385.62 g/mol .
Scientific Research Applications
Synthesis and Labeling
- The use of a 2-amino-2′-[18F]fluorobenzhydrol as a radiolabeling intermediate in the synthesis of a 1,4-benzodiazepine-2-one demonstrates the compound's utility in the development of radiopharmaceuticals, showcasing its role in creating compounds with potential applications in medical imaging and diagnostics (Johnströma, Stone-Elander, & Duelfer, 1994).
Antimicrobial and Antipathogenic Activity
- Thiourea derivatives, including those related to the compound of interest, have been synthesized and demonstrated significant antimicrobial and anti-pathogenic activities, especially against strains known for their biofilm formation capabilities. This indicates the compound's potential in the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Green Chemistry Applications
- The compound has been involved in green chemistry applications, specifically in the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, highlighting its contribution to more environmentally friendly chemical synthesis processes (Sabbaghan & Hossaini, 2012).
Drug Design and Development
- The compound's derivatives have been explored for their potential as inhibitors of nucleotide biosynthesis, suggesting their utility in the design and development of new therapeutic agents, particularly in the context of cancer treatment (Elliott, Brockman, & Montgomery, 1986).
properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFN2O2/c16-8-14(21)19-10-3-1-2-9(6-10)15(22)20-11-4-5-13(18)12(17)7-11/h1-7H,8H2,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVQBTWAPSVSED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CBr)C(=O)NC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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